molecular formula C13H11BrN2O2S B5741650 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide

4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide

Cat. No. B5741650
M. Wt: 339.21 g/mol
InChI Key: YOQFOGHAEAFQQB-UHFFFAOYSA-N
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Description

4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has a molecular formula of C15H12BrN2O2S.

Mechanism of Action

The mechanism of action of 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins, including histone deacetylases and tubulin. This inhibition leads to the disruption of various cellular processes, including cell division and gene expression, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. Additionally, it has been reported to exhibit low toxicity in animal models, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide is its ease of synthesis and purification. This compound can be synthesized in large quantities with high purity, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide. One of the most significant areas of research is its potential as a drug candidate for various diseases. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials. Additionally, research is needed to understand the mechanism of action of this compound fully. Finally, studies are needed to optimize the synthesis method of this compound to improve its yield and purity.
Conclusion:
In conclusion, 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide is a promising compound with potential applications in various fields of scientific research. Its ease of synthesis and purification, low toxicity, and various biochemical and physiological effects make it an attractive candidate for drug development and other research applications. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.

Synthesis Methods

The synthesis of 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide involves the reaction of 4-bromo-2-nitroaniline with 2-furfurylamine in the presence of sodium hydride. The resulting product is then treated with carbon disulfide and sodium hydroxide to obtain the final product. This synthesis method has been reported in various scientific journals and has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for various diseases. It has been reported to possess anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for drug development.

properties

IUPAC Name

4-bromo-N-(furan-2-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S/c14-10-5-3-9(4-6-10)12(17)16-13(19)15-8-11-2-1-7-18-11/h1-7H,8H2,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQFOGHAEAFQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[(furan-2-ylmethyl)carbamothioyl]benzamide

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